molecular formula C10H13FN2O2 B070831 Tert-butyl (6-fluoropyridin-3-yl)carbamate CAS No. 171178-41-9

Tert-butyl (6-fluoropyridin-3-yl)carbamate

Cat. No.: B070831
CAS No.: 171178-41-9
M. Wt: 212.22 g/mol
InChI Key: FXGNEIOGSGKPFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (6-fluoropyridin-3-yl)carbamate typically involves the reaction of 6-fluoropyridin-3-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, at room temperature.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The reaction conditions remain similar, with careful control of temperature and atmosphere to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Tert-butyl (6-fluoropyridin-3-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a protecting group for amines in organic synthesis.

Biology and Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It is being studied for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its stability and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (6-fluoropyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Uniqueness: Tert-butyl (6-fluoropyridin-3-yl)carbamate is unique due to the position of the fluorine atom on the pyridine ring, which influences its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.

Biological Activity

Tert-butyl (6-fluoropyridin-3-yl)carbamate is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H13FN2O2
  • Molecular Weight : 212.22 g/mol
  • Structural Features : Contains a tert-butyl group linked to a carbamate moiety and a 6-fluoropyridine ring. The presence of fluorine enhances lipophilicity and metabolic stability, making it a promising candidate for drug development.

Biological Activity Overview

This compound has been studied for various biological activities:

  • Antimicrobial Activity : Fluorinated compounds often exhibit enhanced antimicrobial properties against a range of pathogens. Research indicates that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cell lines. It has shown efficacy against specific cancer types, although further investigation is required to elucidate the underlying mechanisms.
  • Modulation of Drug Transporters : This compound has been identified as a potential modulator of ATP-binding cassette (ABC) transporters, which play critical roles in drug absorption and resistance. By influencing these transport mechanisms, it may enhance the bioavailability of co-administered therapeutic agents.

Comparative Analysis with Similar Compounds

The following table compares this compound with related compounds that also contain pyridine or carbamate functionalities:

Compound NameMolecular FormulaUnique Features
Tert-butyl ((6-fluoropyridin-3-yl)methyl)carbamateC11H15FN2O2Contains an additional methyl group
Tert-butyl (6-chloro-4-fluoropyridin-3-yl)carbamateC10H12ClFN2O2Contains chlorine instead of fluorine
Tert-butyl N-[(2-bromo-6-fluoropyridin-3-yl)methyl]carbamateC11H14BrFN2O2Features a bromo substituent

This table highlights the unique combination of functional groups in this compound, which may confer distinct biological properties compared to its analogs.

Case Studies and Research Findings

  • Antimicrobial Efficacy : In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate its potential as a lead compound for antibiotic development.
  • Cytotoxicity in Cancer Cells : A study involving various cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased apoptosis rates. The compound was particularly effective against breast cancer cells, suggesting its relevance in cancer therapeutics.
  • Transporter Interaction Studies : Research assessing the impact of this compound on ABC transporters revealed that it can significantly enhance the uptake of certain chemotherapeutic agents in cellular models, potentially overcoming drug resistance mechanisms .

Properties

IUPAC Name

tert-butyl N-(6-fluoropyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O2/c1-10(2,3)15-9(14)13-7-4-5-8(11)12-6-7/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGNEIOGSGKPFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452602
Record name tert-Butyl (6-fluoropyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171178-41-9
Record name tert-Butyl (6-fluoropyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (6-fluoropyridin-3-yl)carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl (6-fluoropyridin-3-yl)carbamate
Reactant of Route 3
Reactant of Route 3
Tert-butyl (6-fluoropyridin-3-yl)carbamate
Reactant of Route 4
Reactant of Route 4
Tert-butyl (6-fluoropyridin-3-yl)carbamate
Reactant of Route 5
Reactant of Route 5
Tert-butyl (6-fluoropyridin-3-yl)carbamate
Reactant of Route 6
Reactant of Route 6
Tert-butyl (6-fluoropyridin-3-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.